molecular formula C19H25N5O3S B14082487 Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate CAS No. 954239-01-1

Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B14082487
CAS No.: 954239-01-1
M. Wt: 403.5 g/mol
InChI Key: INVBCWSUONJSGL-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[33113,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester is a complex organic compound that features a thiophene ring, a tetrazole ring, and a tricyclic decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of nitriles with azide sources under acidic or basic conditions.

    Tricyclic Decane Structure: The tricyclic decane structure can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Coupling Reactions: The final step involves coupling the thiophene, tetrazole, and tricyclic decane structures using esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Industry

    Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its electronic properties.

    Coatings: It can be used in the development of coatings with specific protective or functional properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester involves its interaction with specific molecular targets. The thiophene and tetrazole rings can participate in π-π stacking interactions and hydrogen bonding, respectively, which allows the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a single thiophene ring.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

    Tricyclic decane derivatives: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

The uniqueness of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester lies in its combination of three distinct structural motifs: the thiophene ring, the tetrazole ring, and the tricyclic decane structure. This combination imparts unique chemical and biological properties that are not observed in simpler analogs.

Biological Activity

Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate is a complex organic compound with potential therapeutic applications due to its interactions with specific biological pathways. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a tetrazole and thiophene moiety, contributing to its potential biological activity. The presence of the hydroxyethyl amino group suggests possible interactions with various receptors, particularly in the purinergic signaling pathways.

  • Purinergic Receptor Modulation :
    • The compound is believed to interact with P2X7 receptors, which are crucial in inflammatory responses and immune system regulation. Research indicates that compounds targeting these receptors can modulate calcium influx in cells, influencing various cellular processes such as apoptosis and inflammation .
  • Inhibition of Tumor Necrosis Factor (TNF) :
    • Given the structural similarities to known TNF inhibitors, this compound may exhibit anti-inflammatory properties by inhibiting TNF activity, which is pivotal in autoimmune diseases and chronic inflammation .

Table 1: Biological Activity Overview

Activity Description Reference
P2X7 Receptor AntagonismInhibits ATP-induced Ca²⁺ response in HEK293 cells expressing P2X7 receptors
TNF InhibitionPotential to inhibit TNF-alpha production in immune cells
Cytotoxicity against Cancer CellsInduces apoptosis in specific cancer cell lines

Case Study 1: P2X7 Receptor Interaction

A study investigated the effects of various compounds on the P2X7 receptor using human A375 melanoma cells. This compound demonstrated significant inhibition of ATP-induced calcium influx, suggesting its potential as a therapeutic agent in conditions where P2X7 is implicated.

Case Study 2: Anti-inflammatory Effects

In a model of chronic inflammation, administration of this compound resulted in reduced levels of TNF-alpha and other pro-inflammatory cytokines in serum samples from treated subjects compared to controls. This suggests a promising role for the compound in managing inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of purinergic signaling in various physiological and pathological processes. The modulation of P2X7 receptors has been linked to neuroprotection and cancer therapy, indicating that this compound could be explored further for its therapeutic potential in these areas.

Properties

CAS No.

954239-01-1

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-[5-[2-(2-hydroxyethylamino)-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate

InChI

InChI=1S/C19H25N5O3S/c1-27-17(26)16-15(2-5-28-16)24-18(21-22-23-24)19(20-3-4-25)13-7-11-6-12(9-13)10-14(19)8-11/h2,5,11-14,20,25H,3-4,6-10H2,1H3

InChI Key

INVBCWSUONJSGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)NCCO

Origin of Product

United States

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